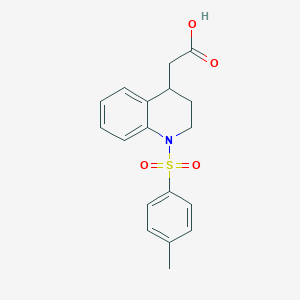
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tosyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and an acetic acid moiety attached to the fourth carbon of the ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the tosylation of 1,2,3,4-tetrahydroquinoline followed by the introduction of the acetic acid moiety. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
化学反应分析
Types of Reactions
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .
科学研究应用
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: The compound can be used in the development of new materials with specific properties
作用机制
The mechanism of action of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways .
相似化合物的比较
Similar Compounds
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
4-Hydroxy-2-quinolineacetic acid:
Uniqueness
The presence of the tosyl group in 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid makes it unique compared to other similar compounds. The tosyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
属性
分子式 |
C18H19NO4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
2-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-4-yl]acetic acid |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-8-15(9-7-13)24(22,23)19-11-10-14(12-18(20)21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3,(H,20,21) |
InChI 键 |
CFHLCVFCPXCOQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C3=CC=CC=C32)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
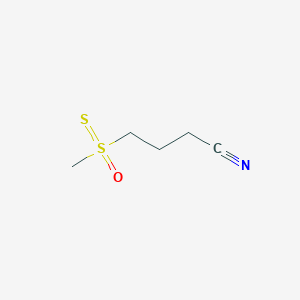
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

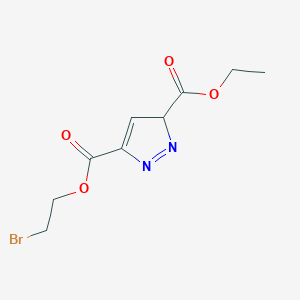
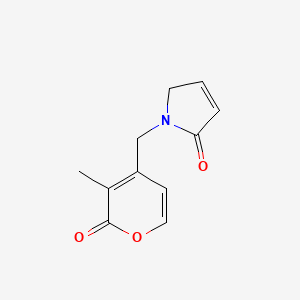
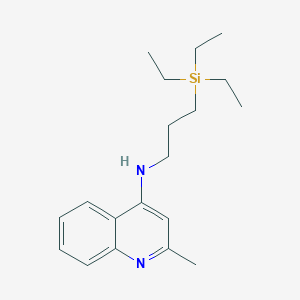
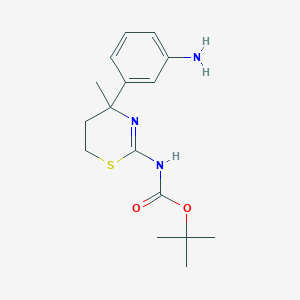
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
